molecular formula C23H20N2O5S B2663353 N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 954613-42-4

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2663353
CAS No.: 954613-42-4
M. Wt: 436.48
InChI Key: CGESLOVNJHZQJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that likely belongs to the class of compounds known as benzodioxoles . Benzodioxoles are present in a variety of compounds that possess important pharmaceutical and biological applications .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds have been synthesized using well-known reactions such as Pd-catalyzed arylation, Noyori asymmetric hydrogenation, aza-Michael addition, Bischler–Napieralski reaction, and N-arylation .

Scientific Research Applications

Chemical Synthesis and Catalysis

A study by Saitoh et al. (2001) focused on the synthesis of 6,7-dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline and related compounds via Pummerer-type cyclization, emphasizing the role of boron trifluoride diethyl etherate in enhancing cyclization yields. This research contributes to the understanding of cyclization reactions in organic synthesis (Saitoh et al., 2001).

Enzyme Inhibition

Neumann and Gütschow (1994) discovered that N-(sulfonyloxy)phthalimides and analogues are potent inactivators of serine proteases, highlighting the potential of sulfonyl compounds in targeting specific enzymes involved in disease processes (Neumann & Gütschow, 1994).

Anticancer Research

Ravichandiran et al. (2019) synthesized phenylaminosulfanyl-1,4-naphthoquinone derivatives, demonstrating significant cytotoxic activity against cancer cell lines while showing low toxicity in normal cells. This study suggests the potential of these compounds in cancer therapy (Ravichandiran et al., 2019).

Organic Synthesis Methodologies

Rao et al. (2015) developed a Pd(II)-catalyzed sulfonylation protocol for unactivated C(sp(3))-H bonds, demonstrating the utility of sulfonyl compounds in the late-stage modification of complex molecules, relevant for drug discovery and development (Rao et al., 2015).

Histone Deacetylase Inhibition

Yi-Min Liu et al. (2015) identified 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines as potent histone deacetylase (HDAC) inhibitors, offering a new avenue for the treatment of prostate cancer by suppressing tumor growth (Yi-Min Liu et al., 2015).

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5S/c26-23(17-7-9-21-22(13-17)30-15-29-21)24-19-8-6-16-10-11-25(14-18(16)12-19)31(27,28)20-4-2-1-3-5-20/h1-9,12-13H,10-11,14-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGESLOVNJHZQJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.